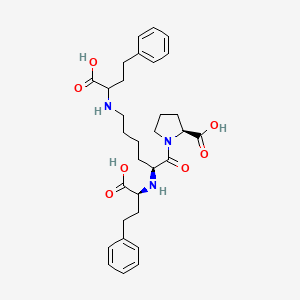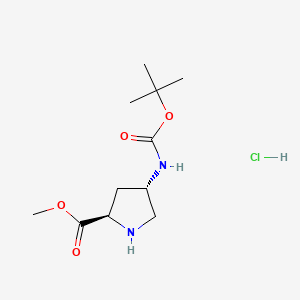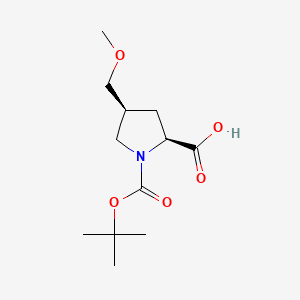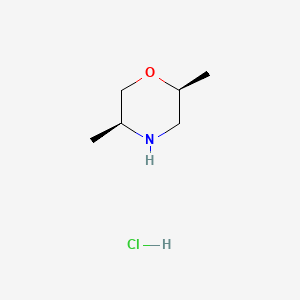
N-(1-羧基-3-苯丙基)-S-赖诺普利(非对映异构体混合物)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is an isomer of Lisinopril . Lisinopril is an angiotensin-converting enzyme inhibitor, used in the treatment of hypertension, congestive heart failure, and heart attacks .
Synthesis Analysis
The conversion of the N2-(1(S)-substituted-3-phenylpropyl)-L-lysine derivative to the corresponding N-carboxy anhydride can be carried out by the same procedure as in the .Molecular Structure Analysis
The molecular formula of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is C21H31N3O5 . It has a molecular weight of 405.49 . The IUPAC name is (2S)-1- [ (2S)-6-amino-2- [ (1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid .Chemical Reactions Analysis
N-1-(R,S)carboxy-3-phenylpropyl-Ala-Ala-Phe-p-carboxyanilide (CPP-A-A-F-pAB), an inhibitor of endopeptidase 3.4.24.15 (E-24.15), also inhibits angiotensin-converting enzyme (ACE) from rabbit lung .Physical and Chemical Properties Analysis
The boiling point of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is 601.0±55.0 °C at 760 mmHg . It has a density of 1.3±0.1 g/cm3 . The molar refractivity is 90.1±0.3 cm3 .科学研究应用
药效学和药代动力学
N-(1-羧基-3-苯丙基)-S-赖诺普利,通常称为赖诺普利,是一种血管紧张素转换酶(ACE)抑制剂,在高血压和充血性心力衰竭的治疗中具有重要的应用。它的疗效源于其降低各种等级原发性高血压患者血压的能力。赖诺普利显示出至少与其他治疗药物(如氢氯噻嗪、阿替洛尔、美托洛尔和硝苯地平)相当的疗效,许多患者仅使用赖诺普利或与氢氯噻嗪联合使用即可实现足够的血压降低,这也有助于减轻噻嗪类利尿剂引起的低钾血症。在对常规治疗有抵抗力的充血性心力衰竭患者中,赖诺普利已显示出改善心脏功能指标,在某些研究中可能比卡托普利提供更大的益处。其药代动力学特征支持每日一次给药,简化了治疗方案 (Lancaster 和 Todd,1988)。
在老年患者和糖尿病中的临床疗效
赖诺普利在降低年轻人群血压方面的疗效已得到充分证实,并扩展到患有高血压的老年患者,在充血性心力衰竭的治疗中显示出与依那普利、地高辛和卡托普利相当的疗效。值得注意的是,在心肌梗死后治疗中,赖诺普利有助于降低死亡率和左心室功能障碍,老年患者的低射血分数风险显着降低。经济研究强调,与其他 ACE 抑制剂(尤其是在急性心肌梗死治疗方案中)相比,赖诺普利是一种节省成本的选择。此外,赖诺普利已显示出对糖尿病肾病患者的肾脏保护作用,控制血压并减少白蛋白尿,而不会对血糖控制或脂质谱产生不利影响,这表明其在治疗糖尿病血管并发症中具有更广泛的作用 (Langtry 和 Markham,1997)。
用于定量测定的分析方法
赖诺普利的分析测定采用紫外分光光度法和高效液相色谱法(HPLC)等方法,这对于药物剂型和人血清中的质量控制分析至关重要。这些方法促进了治疗监测和药代动力学研究,突出了该化合物在不同研究和临床背景中的实用性 (Naveed,2014)。
作用机制
Target of Action
N-(1-Carboxy-3-phenylpropyl)-S-lisinopril primarily targets the angiotensin-converting enzyme (ACE) . ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure .
Biochemical Pathways
The inhibition of ACE disrupts the RAAS pathway, leading to a decrease in angiotensin II levels . This results in vasodilation, reduced secretion of aldosterone, and ultimately, a decrease in blood pressure . Additionally, the removal of angiotensin II negative feedback on renin secretion leads to increased plasma renin activity .
Pharmacokinetics
It is known that the bioavailability of lisinopril, a similar ace inhibitor, is approximately 25%, but can vary widely between individuals .
Result of Action
The primary result of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril’s action is a decrease in blood pressure . This is achieved through the inhibition of ACE, leading to reduced levels of angiotensin II and aldosterone . This results in vasodilation and decreased fluid volume, respectively, both of which contribute to the reduction in blood pressure .
Action Environment
The action of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug . Additionally, the drug’s efficacy and stability can be affected by factors such as pH, temperature, and the presence of other substances in the body .
未来方向
N-1-(R,S)carboxy-3-phenylpropyl-Ala-Ala-Phe-p-carboxyanilide (CPP-A-A-F-pAB), an inhibitor of endopeptidase 3.4.24.15 (E-24.15), also inhibits angiotensin-converting enzyme (ACE) from rabbit lung . This suggests potential future directions for research into the therapeutic applications of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril and related compounds.
生化分析
Biochemical Properties
N-(1-Carboxy-3-phenylpropyl)-S-lisinopril interacts with angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system which plays a crucial role in regulating blood pressure . It inhibits ACE by 50% at a concentration of 1.2 nM, making it 17 times more potent than captopril .
Cellular Effects
The effects of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril on cells are primarily related to its impact on the renin-angiotensin system. By inhibiting ACE, it can potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-(1-Carboxy-3-phenylpropyl)-S-lisinopril exerts its effects at the molecular level through its interaction with ACE. It binds to ACE, inhibiting its activity and thereby reducing the conversion of angiotensin I to angiotensin II .
Temporal Effects in Laboratory Settings
Its potent inhibitory effect on ACE suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The dosage effects of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril in animal models have not been extensively studied. Given its potent ACE inhibitory activity, it is likely that its effects would vary with different dosages .
Metabolic Pathways
N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is involved in the renin-angiotensin system, a key metabolic pathway in the regulation of blood pressure. It interacts with ACE, a crucial enzyme in this pathway .
Subcellular Localization
Given its interaction with ACE, it is likely that it is localized to areas where ACE is present .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-Carboxy-3-phenylpropyl)-S-lisinopril involves the protection of the carboxylic acid group followed by the coupling of the protected acid with the appropriate amine. The diastereomers can be separated using chromatography.", "Starting Materials": [ "Phenylacetic acid", "Benzyl alcohol", "Methanesulfonyl chloride", "Lisinopril", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Ethyl acetate", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Protection of phenylacetic acid with benzyl alcohol and methanesulfonyl chloride in the presence of triethylamine and DMAP.", "Coupling of the protected acid with lisinopril in the presence of N,N'-Dicyclohexylcarbodiimide and triethylamine.", "Deprotection of the benzyl group using hydrogenation with palladium on carbon in ethanol.", "Separation of the diastereomers using chromatography on silica gel using ethyl acetate and diethyl ether as the eluent.", "Purification of the desired diastereomer by recrystallization from ethanol.", "Conversion of the carboxylic acid to the sodium salt by treatment with sodium bicarbonate.", "Adjustment of the pH with hydrochloric acid and isolation of the final product by filtration and drying." ] } | |
CAS 编号 |
927819-64-5 |
分子式 |
C31H41N3O7 |
分子量 |
567.7 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2,6-bis[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C31H41N3O7/c35-28(34-21-9-15-27(34)31(40)41)24(33-26(30(38)39)19-17-23-12-5-2-6-13-23)14-7-8-20-32-25(29(36)37)18-16-22-10-3-1-4-11-22/h1-6,10-13,24-27,32-33H,7-9,14-21H2,(H,36,37)(H,38,39)(H,40,41)/t24-,25-,26-,27-/m0/s1 |
InChI 键 |
MKOWVLMGJKGFMF-FWEHEUNISA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN[C@@H](CCC2=CC=CC=C2)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(CCC2=CC=CC=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(CCC2=CC=CC=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |
同义词 |
N6-(1-Carboxy-3-phenylpropyl)-N2-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline (Mixture of diastereomers) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)




![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)







